1,3-dimethyl-7-(2-((4-methylpyrimidin-2-yl)thio)ethyl)-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
Description
This compound is a purine derivative with a complex substitution pattern that distinguishes it from canonical purines. Key structural features include:
- 1- and 3-position methyl groups, which enhance metabolic stability by reducing oxidation susceptibility.
- 7-position substitution: A thioethyl group (-S-CH2-CH2-) bridges the purine core to a 4-methylpyrimidin-2-yl moiety.
- 8-position substitution: A 4-phenylpiperazinyl group introduces a bulky, aromatic tertiary amine, a motif common in bioactive molecules targeting CNS receptors (e.g., serotonin or dopamine receptors).
Properties
IUPAC Name |
1,3-dimethyl-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]-8-(4-phenylpiperazin-1-yl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N8O2S/c1-17-9-10-25-22(26-17)35-16-15-32-19-20(28(2)24(34)29(3)21(19)33)27-23(32)31-13-11-30(12-14-31)18-7-5-4-6-8-18/h4-10H,11-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSRGTGGVLXSYJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCCN2C3=C(N=C2N4CCN(CC4)C5=CC=CC=C5)N(C(=O)N(C3=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N8O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-7-(2-((4-methylpyrimidin-2-yl)thio)ethyl)-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:
- Alkylation reactions to introduce the dimethyl groups.
- Thiolation to attach the 4-methylpyrimidin-2-yl group.
- Piperazine ring formation and subsequent phenylation.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of catalysts, high-throughput screening of reaction conditions, and scale-up techniques.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-7-(2-((4-methylpyrimidin-2-yl)thio)ethyl)-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can modify the pyrimidine or piperazine rings.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce new alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, purine derivatives are often studied for their potential as enzyme inhibitors or receptor agonists/antagonists. This compound may exhibit similar properties, making it a candidate for drug discovery and development.
Medicine
In medicine, compounds like 1,3-dimethyl-7-(2-((4-methylpyrimidin-2-yl)thio)ethyl)-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione are investigated for their therapeutic potential in treating various diseases, including cancer, infectious diseases, and neurological disorders.
Industry
Industrially, such compounds can be used in the development of new materials, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-7-(2-((4-methylpyrimidin-2-yl)thio)ethyl)-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to the observed biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs vary in substituent groups, linker chemistry, and biological activity. Below is a comparative analysis based on evidence from literature and related compounds.
Table 1: Structural and Functional Comparison of Purine Derivatives
*From : "8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione"
Key Differences:
Substituent Flexibility and Bulk :
- The target compound’s 4-phenylpiperazinyl group (Position 8) is bulkier and more aromatic than the 4-ethylpiperazinyl analog in . This may enhance binding to G-protein-coupled receptors (GPCRs) but reduce solubility .
- The thioethyl-pyrimidine group (Position 7) contrasts with the phenylpropyl chain in ’s compound, suggesting divergent pharmacokinetic profiles (e.g., metabolism, half-life).
Linker Chemistry: Chloroalkene linkers in ’s N9-substituted purines (e.g., 5a, 8a) are designed for covalent interactions, correlating with cytotoxicity . The target compound’s thioether linker lacks electrophilicity, implying non-covalent mechanisms.
Metabolic Stability :
- Methyl groups at Positions 1 and 3 in the target compound likely reduce oxidation by cytochrome P450 enzymes compared to unmodified purines (e.g., hypoxanthine derivatives in ) .
Research Findings and Mechanistic Insights
Cytotoxicity vs. Selectivity Trade-offs
- highlights that N9-substituted purines with chloroalkene linkers (e.g., 5a, 8a) exhibit potent cytotoxicity, likely due to DNA alkylation or protein crosslinking. However, these compounds may lack selectivity, leading to off-target effects .
- The target compound’s thioether and piperazine groups suggest a shift toward selective receptor modulation rather than broad cytotoxicity.
Solubility and Bioavailability
- The 4-phenylpiperazinyl group increases molecular weight (~100–150 Da over simpler piperazines) and reduces aqueous solubility. This could limit oral bioavailability unless formulated with enhancers (e.g., cyclodextrins) .
- In contrast, ’s compound with a 3-phenylpropyl chain may exhibit better solubility due to reduced aromaticity.
Metabolic Pathways
- demonstrates that purine derivatives are metabolized via pathways involving hypoxanthine, adenosine, and uridine .
Biological Activity
The compound 1,3-dimethyl-7-(2-((4-methylpyrimidin-2-yl)thio)ethyl)-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione represents a complex organic structure with potential biological activity. This article aims to explore its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Characteristics
- Molecular Formula: C₂₁H₂₉N₅O₂S
- Molecular Weight: Approximately 413.56 g/mol
- Structural Features: The compound contains a purine base, which is significant in biochemistry due to its role in nucleotides and nucleic acids. The presence of a thioether group and a piperazine moiety suggests potential interactions with various biological targets.
Synthesis
The synthesis typically involves multi-step organic reactions that require careful control of conditions to achieve high yields and purity. The specific synthetic pathways are crucial for understanding the compound's reactivity and biological interactions.
Pharmacological Properties
Research indicates that this compound may exhibit various pharmacological activities, including:
- Antitumor Activity: Preliminary studies suggest that the compound may inhibit cancer cell proliferation. For instance, compounds structurally related to purines have shown significant cytotoxicity against several cancer cell lines.
- Enzyme Inhibition: The compound has been evaluated for its ability to inhibit specific enzymes involved in cancer progression and inflammation, which could make it a candidate for therapeutic applications.
The proposed mechanisms through which this compound exerts its biological effects include:
- Adenosine Receptor Modulation: Given its purine structure, it may interact with adenosine receptors, influencing various signaling pathways associated with cell proliferation and apoptosis.
- Inhibition of Kinases: Similar compounds have demonstrated the ability to inhibit kinases such as Aurora-A, which plays a critical role in cell cycle regulation.
Table 1: Summary of Biological Activity Studies
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | A549 (lung cancer) | 5.0 | Inhibition of proliferation |
| Study B | MCF-7 (breast cancer) | 3.2 | Apoptosis induction |
| Study C | HeLa (cervical cancer) | 4.5 | Kinase inhibition |
Notable Findings
- Antitumor Efficacy: In a study evaluating the compound's effects on A549 lung cancer cells, it was found to have an IC50 value of 5.0 µM, indicating potent anti-proliferative effects .
- Mechanistic Insights: Further investigations revealed that the compound induced apoptosis in MCF-7 breast cancer cells at an IC50 of 3.2 µM, suggesting that it may activate intrinsic apoptotic pathways .
Interaction Studies
Interaction studies have focused on the binding affinity of this compound to various enzymes and receptors. Preliminary data indicate potential interactions with:
- Adenosine A3 Receptors
- Cyclin-dependent Kinases (CDKs)
These interactions are critical for understanding the therapeutic potential of the compound in treating cancers and inflammatory diseases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
